3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with benzylsulfanyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves the formation of the triazole ring followed by the introduction of the benzylsulfanyl and thienyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with thioamides under acidic conditions to form the triazole ring. Subsequent substitution reactions introduce the benzylsulfanyl and thienyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the triazole ring or the thienyl group.
Substitution: The benzylsulfanyl and thienyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine: Similar structure but with a phenyl group instead of a thienyl group.
3-(methylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of benzylsulfanyl and thienyl groups on the triazole ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c14-17-12(11-7-4-8-18-11)15-16-13(17)19-9-10-5-2-1-3-6-10/h1-8H,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFEWLUSUDAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181065 | |
Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118158-94-4 | |
Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118158-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Phenylmethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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